Product packaging for 2-Methylpyrrolo[2,1-b]thiazole(Cat. No.:)

2-Methylpyrrolo[2,1-b]thiazole

Cat. No.: B12885084
M. Wt: 137.20 g/mol
InChI Key: WHMNQHNCTCXQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpyrrolo[2,1-b]thiazole is a fused bicyclic heterocyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. This structure serves as a privileged scaffold for constructing more complex molecules, particularly in the development of novel pharmaceutical candidates. The pyrrolo[2,1-b]thiazole core is known for its synthetic versatility, with electrophilic substitution reactions predominantly occurring at the C-5 position, a property that facilitates targeted functionalization for structure-activity relationship (SAR) studies . Research into pyrrolo[2,1-b]thiazole derivatives has been extensively documented, with recent scientific reviews summarizing a decade of progress in their synthesis from thiazole precursors, other heterocycles, and acyclic compounds . While specific biological data for the 2-methyl derivative may be limited, the broader class of imidazo[2,1-b]thiazole and pyrrolo[2,1-b]thiazole analogs is actively investigated for diverse therapeutic applications. These include potential as anticancer agents targeting enzymes like EGFR/HER2 and DHFR , and as molecular frameworks in other drug discovery efforts . This compound is intended for use as a key synthetic intermediate or a core scaffold in exploratory research and development. Application Note: This product is intended for research purposes as a chemical building block or reference standard. Researchers are encouraged to consult the current scientific literature for the latest applications of this heterocyclic scaffold. Handling: For research use only. Not approved for human or veterinary diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting following good laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NS B12885084 2-Methylpyrrolo[2,1-b]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

2-methylpyrrolo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H7NS/c1-6-5-8-4-2-3-7(8)9-6/h2-5H,1H3

InChI Key

WHMNQHNCTCXQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=C2S1

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Methylpyrrolo 2,1 B Thiazole

Electrophilic Substitution Reactions

The pyrrolo[2,1-b]thiazole ring system is generally activated towards electrophilic attack due to the electron-rich nature of the pyrrole (B145914) moiety. The specific positional selectivity and reactivity are influenced by the substitution pattern on the ring.

Positional Selectivity and Regiochemistry

While specific studies on the electrophilic substitution of 2-methylpyrrolo[2,1-b]thiazole are not extensively documented in readily available literature, the reactivity of the closely related 6-methylpyrrolo[2,1-b]thiazole provides significant insights into the expected regiochemistry. For 6-methylpyrrolo[2,1-b]thiazole, electrophilic substitution reactions such as acetylation, formylation, trifluoroacetylation, and nitrosation occur exclusively at the 5-position. rsc.org Further reaction leads to 5,7-disubstituted products. rsc.org

This high degree of regioselectivity is attributed to the electronic distribution within the fused ring system, where the 5 and 7-positions of the pyrrole ring are the most nucleophilic centers. The nitrogen atom in the pyrrole ring directs electrophiles to the adjacent carbon atoms. onlineorganicchemistrytutor.compearson.com It is therefore highly probable that electrophilic attack on this compound would also preferentially occur at the 5- and 7-positions. The methyl group at the 2-position is not expected to significantly alter this inherent reactivity pattern of the pyrrolo[2,1-b]thiazole core.

Quantitative Reactivity Studies and Partial Rate Factors

Quantitative studies and the determination of partial rate factors for the electrophilic substitution of this compound are not explicitly available in the reviewed literature. However, data for the parent pyrrolo[2,1-b]thiazole and its 6-methyl derivative offer a valuable comparison. These studies typically involve measuring the rates of reaction, such as hydrogen exchange, relative to a standard compound like benzene.

For the related 6-methylpyrrolo[2,1-b]thiazole, quantitative studies have been conducted, though specific partial rate factors were not provided in the accessed literature. rsc.org The general reactivity of the pyrrole ring is known to be significantly higher than that of benzene in electrophilic aromatic substitution reactions. pearson.com This enhanced reactivity is a consequence of the nitrogen atom's ability to stabilize the positive charge in the reaction intermediate through resonance. onlineorganicchemistrytutor.compearson.com It is reasonable to infer that this compound would also exhibit high reactivity in electrophilic substitutions, likely far exceeding that of benzene.

Cycloaddition Reactions

The extended π-electron system of this compound makes it a potential candidate for participation in cycloaddition reactions, which are powerful methods for the construction of complex cyclic molecules.

[3+2] Dipolar Cycloadditions

The pyrrolo[2,1-b]thiazole scaffold can be synthesized through [3+2] dipolar cycloaddition reactions. One such approach involves the reaction of thiazolium azomethine ylides with acetylene derivatives. nih.gov This method provides a route to unique pyrrolo[2,1-b]thiazoles. nih.gov Another relevant cycloaddition involves the reaction of N-phenacylbenzothiazolium bromides with 3-methyleneoxindoles, which yields spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] with high diastereoselectivity. rsc.org

Solvent Effects on Reaction Pathways and Product Distribution

The polarity of the solvent can significantly influence the course of cycloaddition reactions, affecting both the reaction rate and the regioselectivity of the products. In the context of [3+2] cycloadditions, the difference in dipole moments between the reactants and the transition states can be altered by the solvent, which in turn can favor one reaction pathway over another. sciepub.com

For instance, in the 1,3-dipolar cycloaddition of 2-furfural oxime and ethyl propiolate, the ratio of the resulting 3,5- to 3,4-disubstituted isoxazoles was found to be dependent on the solvent. sciepub.com An increase in solvent polarity led to a decrease in the formation of the major regioisomer. sciepub.com Although specific data for this compound is not available, it is plausible that the regiochemistry and product distribution of its cycloaddition reactions could be similarly tuned by the choice of solvent. A more polar solvent might stabilize a more polar transition state, thereby favoring the formation of a specific regioisomer.

Nucleophile-Induced Transformations

The reactivity of the pyrrolo[2,1-b]thiazole system towards nucleophiles is another area of interest. Nucleophilic attack can lead to a variety of transformations, including ring-opening or ring-contraction reactions.

In a related system, 3-aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-triones undergo a nucleophile-induced ring contraction to afford pyrrolo[2,1-b] rsc.orgbeilstein-journals.orgbenzothiazoles. beilstein-journals.orgnih.gov This transformation is initiated by the attack of a nucleophile, such as an alcohol or an amine, leading to the cleavage of a sulfur-carbon bond and subsequent intramolecular cyclization to form the more stable pyrrolo[2,1-b]thiazole core. beilstein-journals.orgnih.gov The reaction conditions, including the solvent and the nature of the nucleophile, can influence the yield of the product. beilstein-journals.orgnih.gov

While this example showcases a transformation leading to a related heterocyclic system, specific studies on nucleophile-induced transformations of this compound itself were not identified in the available literature. The electron distribution in the this compound ring suggests that certain positions may be susceptible to nucleophilic attack, potentially leading to interesting chemical transformations.

Other Chemical Transformations and Derivatization Strategies of this compound

While specific studies on the chemical transformations of this compound are limited in widely available literature, the reactivity of the closely related isomer, 6-methylpyrrolo[2,1-b]thiazole, has been investigated. These studies, particularly on electrophilic substitution, provide valuable insights into the potential derivatization strategies for the pyrrolo[2,1-b]thiazole scaffold. The electron-rich nature of this heterocyclic system makes it susceptible to attack by various electrophiles.

Research on 6-methylpyrrolo[2,1-b]thiazole has demonstrated that electrophilic substitution reactions, such as acetylation, formylation, trifluoroacetylation, and nitrosation, occur preferentially at the 5-position. rsc.org In instances of further reaction, disubstitution has been observed to take place at the 5- and 7-positions. rsc.org

The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, serves as a key example of these transformations. ijpcbs.comcambridge.orgorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The resulting electrophilic iminium salt then attacks the heterocyclic ring. cambridge.org

The table below summarizes the key electrophilic substitution reactions carried out on 6-methylpyrrolo[2,1-b]thiazole, which can be considered indicative of the potential reactivity of this compound.

Table 1: Electrophilic Substitution Reactions of 6-Methylpyrrolo[2,1-b]thiazole

Reaction Reagent(s) Position of Substitution Product
Acetylation Acetic anhydride, tin(IV) chloride 5 5-Acetyl-6-methylpyrrolo[2,1-b]thiazole
Formylation Vilsmeier-Haack reagent (DMF/POCl₃) 5 5-Formyl-6-methylpyrrolo[2,1-b]thiazole
Trifluoroacetylation Trifluoroacetic anhydride 5 5-Trifluoroacetyl-6-methylpyrrolo[2,1-b]thiazole
Nitrosation Sodium nitrite, acetic acid 5 5-Nitroso-6-methylpyrrolo[2,1-b]thiazole

For this compound, the directing effect of the methyl group at the 2-position would influence the regioselectivity of these electrophilic substitutions. Theoretical considerations suggest that the positions ortho and para to the activating methyl group would be electronically enriched. However, the inherent reactivity of the pyrrole moiety of the fused ring system will also play a significant role in determining the site of substitution. Further empirical studies are necessary to definitively establish the derivatization patterns for this compound.

Table of Mentioned Compounds

Compound Name
This compound
5-Acetyl-6-methylpyrrolo[2,1-b]thiazole
5,7-Ditrityl-6-methylpyrrolo[2,1-b]thiazole
5-Formyl-6-methylpyrrolo[2,1-b]thiazole
5-Nitroso-6-methylpyrrolo[2,1-b]thiazole
5-Trifluoroacetyl-6-methylpyrrolo[2,1-b]thiazole
6-Methylpyrrolo[2,1-b]thiazole
Acetic acid
Acetic anhydride
N,N-Dimethylformamide (DMF)
Phosphorus oxychloride
Sodium nitrite
Tin(IV) chloride
Trifluoroacetic anhydride

Computational and Theoretical Studies of 2 Methylpyrrolo 2,1 B Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometry, electronic distribution, and energy levels, which are crucial for interpreting chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard and effective method for investigating the structural and electronic characteristics of thiazole-containing heterocyclic systems. ekb.egnih.gov DFT is used to optimize molecular geometries, calculate electronic parameters, and predict spectroscopic outcomes. nih.govnih.gov For the pyrrolo[2,1-b]thiazole scaffold, quantum-chemical studies have been performed to evaluate the possibility of proton attack at various centers within the molecule, comparing the results of semiempirical and ab initio methods. researchgate.net Such calculations are vital for understanding reaction mechanisms under electrophilic conditions.

Key applications of DFT for studying 2-Methylpyrrolo[2,1-b]thiazole would involve:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites. MEP maps are used to predict how the molecule will interact with other reagents. researchgate.net

Spectroscopic Prediction: Simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra to aid in the structural elucidation and interpretation of experimental data. mdpi.com

Table 1: Representative Quantum Chemical Parameters Calculated by DFT for Thiazole (B1198619) Derivatives
ParameterDescriptionTypical Application for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
Energy Gap (ΔE) Difference between ELUMO and EHOMOCorrelates with chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Dipole Moment (µ) Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions, including binding to biological targets.
Global Hardness (η) Resistance to change in electron distributionCalculated from HOMO and LUMO energies; related to the stability of the molecule.

Valence Bond (VB) theory offers a complementary perspective to Molecular Orbital (MO) theory, describing the electronic structure of molecules in terms of localized bonds and resonance structures. researchgate.net For heterocyclic systems like this compound, which contain heteroatoms with lone pairs of electrons, VB theory is particularly useful for providing a qualitative and intuitive understanding of electron delocalization and aromaticity. mdpi.com

The reactivity of the pyrrolo[2,1-b]thiazole ring system can be interpreted by considering its various resonance contributors. The delocalization of the nitrogen lone pair and the participation of sulfur's d-orbitals can be represented through different resonance structures. These structures highlight the distribution of electron density across the fused rings, indicating positions that are either electron-rich (nucleophilic) or electron-poor (electrophilic). This qualitative analysis helps rationalize the regioselectivity observed in chemical reactions, such as electrophilic aromatic substitution. While less commonly used for quantitative predictions compared to DFT, VB theory provides indispensable chemical insight into bonding and reactivity patterns. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For medicinal chemistry applications, molecular docking is a key technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a biological macromolecule (receptor), typically a protein or enzyme. mdpi.comphyschemres.org This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

The general workflow for a docking study involves:

Obtaining the 3D structures of the ligand and the target receptor (often from crystallographic data in the Protein Data Bank).

Preparing the structures by adding hydrogen atoms, assigning charges, and defining the binding site (or "docking box") on the receptor.

Using a docking algorithm to systematically search for the most favorable binding poses of the ligand within the receptor's active site.

Scoring the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate a more stable ligand-receptor complex. mdpi.com

For derivatives of pyrrolo[2,1-b]thiazole, docking studies have been instrumental in identifying their potential as inhibitors for various therapeutic targets, including kinases, proteases, and other enzymes involved in disease pathways. nih.govbiointerfaceresearch.com

A critical output of a molecular docking simulation is the predicted binding mode, which describes the specific orientation and conformation of the ligand within the receptor's active site. meddiscoveries.org Analysis of this mode provides a detailed picture of how the molecule is recognized and held in place by the receptor.

Key molecular interactions for a pyrrolo[2,1-b]thiazole derivative could include:

Hydrogen Bonds: Although the core this compound structure is not a strong hydrogen bond donor or acceptor, derivatives with functional groups like amides, hydroxyls, or carboxylates could form crucial hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The lipophilic nature of the bicyclic ring system and the methyl group would allow it to interact favorably with nonpolar amino acid residues such as valine, leucine, isoleucine, and alanine. mdpi.com

Electrostatic Interactions: The heteroatoms (nitrogen and sulfur) create a specific charge distribution across the molecule, which can lead to favorable electrostatic interactions with charged or polar residues in the receptor.

Table 2: Hypothetical Binding Interactions of a Pyrrolo[2,1-b]thiazole Derivative in a Kinase ATP-Binding Site
Interaction TypeLigand MoietyReceptor Amino Acid ResidueDescription
Hydrogen Bond Substituted Amide (hypothetical)Asp145The amide N-H acts as a hydrogen bond donor to the carboxylate side chain of aspartic acid.
Hydrophobic Interaction Pyrrole (B145914) RingVal87, Leu135The pyrrole portion of the core fits into a hydrophobic pocket defined by valine and leucine.
π-π Stacking Thiazole RingPhe80The aromatic thiazole ring stacks parallel to the phenyl ring of phenylalanine.
Van der Waals Contact Methyl GroupAla85The methyl group makes favorable close contacts with the side chain of alanine.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can build a model that correlates chemical structure with potency, selectivity, and other pharmacological properties. nih.govmdpi.com

For the pyrrolo[2,1-b]thiazole scaffold, SAR studies would involve synthesizing derivatives with different substituents at various positions on the bicyclic ring system. For example, replacing the methyl group at the 2-position with other alkyl groups (ethyl, propyl), halogens (fluoro, chloro), or more complex functional groups could dramatically alter the molecule's interaction with a biological target. acs.orgacademie-sciences.fr

Key questions addressed by SAR studies include:

Effect of Substituent Size and Shape: Does a larger or smaller group at a specific position improve or diminish activity?

Electronic Effects: How do electron-donating or electron-withdrawing groups influence binding affinity and reactivity?

The insights gained from SAR are invaluable for optimizing a lead compound into a potential drug candidate with improved efficacy and a better pharmacokinetic profile. nih.gov

Table 3: Illustrative SAR Trends for Fused Thiazole Derivatives
Position of SubstitutionSubstituent TypeGeneral Effect on Activity (Example)Rationale
Position 2 Small Alkyl (e.g., Methyl)May enhance bindingFills a small hydrophobic pocket in the target's active site.
Position 5 Aromatic Ring (e.g., Phenyl)Often increases potencyCan form additional π-stacking or hydrophobic interactions.
Position 7 Halogen (e.g., Chlorine)Can increase activityModifies electronic properties and can form halogen bonds or hydrophobic interactions.
Pyrrole Ring Polar Group (e.g., -OH, -NH2)May decrease activity if pocket is hydrophobicIntroduces polarity that can be unfavorable in a nonpolar binding site.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to elucidate reaction mechanisms, providing insights into the transition states and intermediates that govern a chemical transformation. While a specific computational study on the reaction mechanism for the synthesis of this compound is not detailed in the available literature, studies on the synthesis of the parent pyrrolo[2,1-b]thiazole scaffold offer a basis for understanding.

One synthetic route to the pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole (B30560) core involves a nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] researchgate.neturan.uabenzothiazine-1,2,4-triones. The proposed mechanism for this transformation, which could be further investigated computationally, involves the following key steps:

Nucleophilic attack at the C4 position of the starting material.

Cleavage of the S5–C4 bond, leading to the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative as a thiol intermediate.

Intramolecular cyclization of this intermediate to form the final pyrrolobenzothiazole product.

Computational approaches such as Density Functional Theory (DFT) could be employed to model this reaction pathway for the synthesis of this compound. Such a study would involve locating the transition state structures and calculating the activation energies for each step, thereby providing a quantitative understanding of the reaction kinetics and thermodynamics.

In silico Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions

In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. There are currently no specific published in silico PK/PD prediction studies for this compound.

However, studies on analogous heterocyclic systems, such as imidazo[2,1-b] researchgate.netnih.govuran.uathiadiazole derivatives, have demonstrated the utility of these computational tools. nih.gov For these related compounds, various web-based platforms are used to predict key pharmacokinetic parameters. Should such an analysis be performed on this compound, the parameters in the following table would likely be assessed.

Table 2: Commonly Predicted In Silico Pharmacokinetic Parameters

ParameterDescriptionRelevance
Gastrointestinal AbsorptionPredicts the extent of absorption from the gut.Crucial for oral bioavailability.
Blood-Brain Barrier (BBB) PermeationPredicts whether the compound can cross the BBB.Important for CNS-targeting drugs.
CYP450 InhibitionPredicts potential inhibition of key metabolic enzymes.Indicates potential for drug-drug interactions.
hERG InhibitionPredicts potential for cardiotoxicity.A critical safety parameter.

This table represents a general framework for in silico ADMET prediction and is not based on specific data for this compound.

The drug-likeness of a molecule is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This is often assessed using rules such as Lipinski's Rule of Five. The drug score is a composite score that takes into account various properties like drug-likeness, solubility, and toxicity risks.

Specific computational assessments of the drug-likeness and drug score for this compound are not available in the current literature. For related imidazo[2,1-b] researchgate.netnih.govuran.uathiadiazole derivatives, computational tools have been used to predict these properties. nih.gov These tools evaluate parameters such as:

CLogP: The calculated logarithm of the partition coefficient, an indicator of lipophilicity.

Solubility: The predicted solubility in water.

Drug-likeness: A score based on the presence of structural fragments that are common in existing drugs.

Toxicity Risks: Predictions of potential mutagenic, tumorigenic, irritant, and reproductive effects.

A computational analysis of this compound would involve calculating these parameters to provide an initial assessment of its potential as a drug candidate.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscape of a molecule is crucial for comprehending its reactivity and biological activity.

While a detailed conformational analysis and the corresponding energy landscape for this compound have not been specifically reported, a study on rotational isomerism in pyrrolo[2,1-b]thiazole-5-carbaldehydes provides relevant insights. rsc.org This research established the presence of O,N-syn and -anti rotational isomers and, in some cases, determined the energy barrier to rotation of the aldehyde group. rsc.org This indicates that the substitution pattern on the pyrrolo[2,1-b]thiazole core can significantly influence its conformational behavior.

A computational conformational analysis of this compound would typically involve:

A systematic search of the conformational space by rotating the methyl group.

Calculation of the potential energy for each conformation using quantum mechanical methods.

Identification of the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Determination of the energy barriers for interconversion between these conformations.

This would result in a potential energy surface, or energy landscape, that maps the energy of the molecule as a function of its geometry.

Analysis of Molecular Packing and Intermolecular Contacts (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a three-dimensional surface around the molecule, color-coded to show different types of intermolecular contacts.

There are no published studies that include a Hirshfeld surface analysis specifically for this compound. However, such analyses have been performed on structurally related compounds, such as pyrrolo-thiazine complexes. researchgate.netnih.gov In these studies, the Hirshfeld surface is used to generate two-dimensional fingerprint plots that summarize the intermolecular contacts.

For a pyrrolo-thiazine complex, the Hirshfeld surface analysis revealed the following distribution of intermolecular contacts:

H...H contacts were the most significant, contributing to a large portion of the total surface area.

O...H/H...O contacts were also prominent, indicating the presence of hydrogen bonding.

C...H/H...C interactions were observed.

S...H/H...S and S...O contacts made smaller contributions.

If a crystal structure of this compound were available, a Hirshfeld surface analysis could provide valuable information about its molecular packing and the nature of the intermolecular forces that stabilize the crystal.

Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Pyrrolo-Thiazine Complex

Intermolecular ContactContribution to Hirshfeld Surface
H...H~67.2%
O...H/H...O~18.9%
C...H/H...C~8.9%
S...H/H...S~4.1%
S...O~0.8%

Data is for a diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] researchgate.neturan.uathiazine-1,3-dicarboxylate and is intended to be illustrative of the methodology. researchgate.netnih.gov

Biological Activities and Potential Applications of 2 Methylpyrrolo 2,1 B Thiazole and Derivatives

Anticancer and Antitumor Activities of 2-Methylpyrrolo[2,1-b]thiazole and Derivatives

Derivatives of the pyrrolo[2,1-b]thiazole scaffold have demonstrated significant potential as anticancer and antitumor agents. Research into this class of compounds has revealed their ability to inhibit the proliferation of various cancer cell lines, including human leukemia and solid tumors. nih.gov The cytotoxic effects of these derivatives are often more potent than their parent compounds, highlighting the importance of structural modifications in enhancing their therapeutic efficacy. nih.govmdpi.com

A novel series of thiazole-naphthalene derivatives were designed and synthesized as potential tubulin polymerization inhibitors. The majority of these compounds exhibited moderate to potent antiproliferative activity against human breast cancer (MCF-7) and human lung adenocarcinoma (A549) cell lines. nih.gov One of the most active compounds, featuring an ethoxy group at the 4-position of a phenyl ring and a free amine group on the thiazole (B1198619) ring, displayed IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM against MCF-7 and A549 cells, respectively. nih.gov Further studies with newly synthesized thiazole derivatives have also shown promising results against MCF-7 and HepG2 liver cancer cells, with one compound exhibiting IC50 values of 2.57 ± 0.16 and 7.26 ± 0.44 µM, respectively. mdpi.com

In vivo studies using a human breast carcinoma MX-1 xenograft model have shown that certain bis(alkylcarbamate) derivatives of benzo[d]pyrrolo[2,1-b]thiazole can lead to complete tumor remission. nih.gov Specifically, treatment with C1-4'-F- or C1-4'-Cl-Ph-bis(i-propylcarbamates) derivatives resulted in complete remission, while the corresponding bis(ethylcarbamates) achieved over 99% tumor suppression at the maximum tolerated dose. nih.gov These findings underscore the potential of this class of compounds in the development of new anticancer therapies.

Table 1: Antiproliferative Activity of Selected Pyrrolo[2,1-b]thiazole Derivatives

Compound Cancer Cell Line IC50 (µM) Source
Thiazole-naphthalene derivative (5b) MCF-7 (Breast) 0.48 ± 0.03 nih.gov
Thiazole-naphthalene derivative (5b) A549 (Lung) 0.97 ± 0.13 nih.gov
Thiazole derivative (4c) MCF-7 (Breast) 2.57 ± 0.16 mdpi.com
Thiazole derivative (4c) HepG2 (Liver) 7.26 ± 0.44 mdpi.com

Molecular Mechanisms of Action

The anticancer properties of this compound derivatives are attributed to several molecular mechanisms, including the induction of DNA damage and the inhibition of key enzymes involved in cell division and signaling.

DNA Interstrand Cross-linking: A significant mechanism of action for some benzo[d]pyrrolo[2,1-b]thiazole derivatives is their ability to induce DNA interstrand cross-links. nih.gov An alkaline agarose (B213101) gel shifting assay confirmed that these newly synthesized compounds are capable of cross-linking DNA strands. This action prevents DNA replication and transcription, ultimately leading to cell death. This positions them as a new series of potent DNA interstrand cross-linking agents with potential for further development as antitumor drugs. nih.gov

Enzyme Inhibition:

Focal Adhesion Kinase (FAK): Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid cancers and plays a crucial role in tumor development and metastasis. mdpi.com Certain imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole compounds, which share a fused heterocyclic system with pyrrolo[2,1-b]thiazoles, have been identified as inhibitors of FAK phosphorylation. nih.govamsterdamumc.nl These compounds have shown promising antitumor activity in primary cell cultures of peritoneal mesothelioma, and their antiproliferative and antimigratory effects were associated with the inhibition of phospho-FAK. nih.govamsterdamumc.nl This suggests that FAK inhibition is a viable mechanism for the anticancer effects of related heterocyclic compounds.

Cyclin-Dependent Kinase 1 (CDK1): Some imidazo[2,1-b]thiazole (B1210989) guanylhydrazones have been investigated as potential antitumor agents. Among these, derivatives bearing a 3- or 4-nitrophenyl group were found to be the most potent. One of these compounds also demonstrated a mild inhibitory effect on Cyclin-Dependent Kinase 1 (CDK1), an enzyme crucial for the regulation of the cell cycle.

Centromere-associated Protein E (CENP-E): Kinesin centromere-associated protein E (CENP-E) is another target for anticancer drug development due to its essential role in mitotic progression. nih.gov Screening of a chemical library identified benzo[d]pyrrolo[2,1-b]thiazole derivatives as inhibitors of the microtubule-stimulated ATPase activity of the CENP-E motor domain. nih.gov One particular compound selectively inhibited the kinesin ATPase activity of CENP-E and exhibited ATP-competitive behavior. nih.gov This compound inhibited the proliferation of tumor-derived HeLa and HCT116 cells more effectively than non-cancerous cells and induced apoptotic cell death. nih.gov The antimitotic activity of this compound caused cell cycle arrest at mitosis by interfering with proper chromosome alignment, identifying it as a lead compound for targeting CENP-E. nih.gov

Antimicrobial and Antibacterial Activities

The thiazole ring is a core component of many compounds with a wide spectrum of biological activities, including antimicrobial and antibacterial effects. mdpi.combiointerfaceresearch.commdpi.com Derivatives of this compound have been explored for their potential to combat various bacterial pathogens. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into bacterial cell membranes, leading to inhibitory actions. mdpi.com

Studies have shown that various substituted thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain thiazole derivatives have shown prominent activity against Staphylococcus aureus, Bacillus cereus, Salmonella typhimurium, and Escherichia coli. biointerfaceresearch.com The introduction of different substituents on the thiazole ring can significantly influence the antibacterial potency of the resulting compounds. biointerfaceresearch.com

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

Bacterial Strain Activity Source
Staphylococcus aureus Prominent biointerfaceresearch.combiointerfaceresearch.com
Bacillus cereus Prominent biointerfaceresearch.com
Salmonella typhimurium Prominent biointerfaceresearch.com
Escherichia coli Prominent biointerfaceresearch.combiointerfaceresearch.com
Pseudomonas aeruginosa Prominent biointerfaceresearch.com

Antitubercular Activity

Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. researchgate.netrsc.org Thiazole-containing compounds have been investigated for their potential as antitubercular agents. mdpi.commdpi.com

Several studies have synthesized and evaluated thiazole derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.netrsc.org In one study, a series of novel benzothiazole (B30560) derivatives were synthesized, and one compound, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole, exhibited significant activity when compared with the standard drug Isoniazid. researchgate.net Another study on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives found that several compounds inhibited the growth of Mycobacterium tuberculosis, with some showing up to 75% inhibition at a concentration of 50 μg/ml. rsc.org Furthermore, pyrrole-2-carboxamides have been designed as inhibitors of mycobacterial membrane protein large 3 (MmpL3), with many compounds showing potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The development of novel antiviral agents is crucial to combat viral infections that pose significant public health threats. nih.gov Thiazole derivatives have been explored for their antiviral properties, including activity against the human immunodeficiency virus (HIV). mdpi.comnih.gov

A series of novel 2,4-disubstituted 7-methyl-1,1,3-trioxo-2,4-dihydro-pyrazolo[4,5-e] nih.govnih.govnih.govthiadiazines were synthesized and evaluated for their anti-HIV activities. Some of these compounds showed inhibitory activity specifically against HIV-2 replication. scilit.com The most active compound in this series had an EC50 value of 18.7 μM. scilit.com Another study focused on 2-(m-Chlorobenzyl)-4-substituted-1, 1, 3-trioxo-2H, 4H-pyrazolo[4, 5-e] nih.govnih.govnih.gov thiadiazines, with one compound showing activity against HIV-1-induced cytopathicity with an EC50 value of 45.6 microM. nih.gov These findings suggest that the thiazole scaffold can be a useful starting point for the development of new anti-HIV agents.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase B, Topoisomerase IV)

One of the key mechanisms through which thiazole derivatives exert their antibacterial effects is by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial drugs. nih.govnih.gov

Benzothiazole-based compounds have been identified as potent inhibitors of the ATPase activity of DNA gyrase subunit B (GyrB) and topoisomerase IV subunit E (ParE). nih.govnih.gov Certain benzothiazole ethyl urea (B33335) compounds have been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC50 values in the range of 0.0033 to 0.046 μg/mL. nih.gov These compounds demonstrated significant antibacterial activity against a broad range of Gram-positive pathogens. nih.gov The dual-targeting ability of these compounds, inhibiting both GyrB and ParE, is advantageous as it can lead to a lower frequency of resistance development. nih.gov

Anti-inflammatory and Analgesic Activities

Thiazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. mdpi.comwjpmr.comresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. The search for new anti-inflammatory drugs with improved safety profiles is an ongoing area of research. wjpmr.com

Several studies have synthesized and evaluated substituted phenyl thiazole derivatives for their anti-inflammatory activity using models such as carrageenan- and formalin-induced rat paw edema. wjpmr.com The results indicated that some of the synthesized thiazole derivatives possess appreciable anti-inflammatory activity, with certain nitro-substituted compounds showing better activity than the standard drug nimesulide (B1678887) at specific time points. wjpmr.com The anti-inflammatory effects may be due to the inhibition of pro-inflammatory mediators, reduced vascular permeability, and decreased neutrophil migration. wjpmr.com

In addition to anti-inflammatory properties, some thiazole derivatives have also demonstrated analgesic activity. researchgate.net In a study using the tail immersion method in mice, novel thiazoles incorporating a pyrazole (B372694) moiety were synthesized and evaluated. Several of these compounds exhibited mild to good analgesic activities. researchgate.net Specifically, compounds with a 4-dimethylaminophenyl or a 4-methylphenyl group showed the highest analgesic activity. Another study identified a pyrazolyl-thiazole derivative that produced antinociception in a mouse model of acetic acid-induced writhing. This effect was prevented by naloxone, suggesting an opioid-mediated mechanism. scielo.br

Insecticidal Activity

Thiazole and pyrrole (B145914) moieties are integral components of various synthetic insecticides. Research into derivatives containing these rings has identified several compounds with significant insecticidal properties against a range of agricultural pests.

Novel N-pyridylpyrazole derivatives incorporating a thiazole moiety have been designed and synthesized. nih.govmdpi.com Bioassays of these compounds revealed potent insecticidal activity against several lepidopteran pests. mdpi.com Notably, certain derivatives exhibited excellent efficacy against Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm), with LC50 values comparable to the commercial insecticide indoxacarb. nih.govmdpi.com

Similarly, a series of pyridyl thiazole diamide (B1670390) compounds were synthesized and evaluated. researchgate.net Several of these compounds demonstrated 100% insecticidal activity against Mythimna separata (oriental armyworm) at a concentration of 500 mg/L. researchgate.net One compound, in particular, also showed 100% activity against Spodoptera frugiperda at the same concentration and retained 50% activity against Mythimna separata at a lower concentration of 200 mg/L. researchgate.net

Furthermore, studies on 2-aryl-pyrrole derivatives have shown excellent insecticidal and acaricidal activities. conicet.gov.ar Some of these compounds displayed insecticidal activity against the oriental armyworm equal to the commercial agent Chlorfenapyr. Many derivatives also achieved 100% mortality against mosquitos at very low concentrations. conicet.gov.ar

Table 1: Insecticidal Activity of Thiazole and Pyrrole Derivatives
Compound ClassPest SpeciesObserved ActivityReference
N-pyridylpyrazole Thiazole DerivativesPlutella xylostellaLC50 value of 5.32 mg/L for compound 7g mdpi.com
N-pyridylpyrazole Thiazole DerivativesSpodoptera exiguaLC50 value of 6.75 mg/L for compound 7g mdpi.com
N-pyridylpyrazole Thiazole DerivativesSpodoptera frugiperdaLC50 value of 7.64 mg/L for compound 7g mdpi.com
Pyridyl Thiazole DiamidesMythimna separata100% activity at 500 mg/L for compounds IX7, IX12, IX20, IX26 researchgate.net
Pyridyl Thiazole DiamidesSpodoptera frugiperda100% activity at 500 mg/L for compound IX20 researchgate.net
2-Aryl-pyrrole DerivativesOriental ArmywormActivity equal to Chlorfenapyr for several compounds conicet.gov.ar
2-Aryl-pyrrole DerivativesMosquito100% activity at 0.10 mg/kg for several compounds conicet.gov.ar

Other Reported Biological Activities

Derivatives of pyrrolo[2,1-b]thiazole and the broader thiazole family have been investigated for a wide spectrum of therapeutic applications.

The thiazole ring is a core structure in several antidiabetic agents. goums.ac.ir Research has explored various thiazole derivatives for their potential to manage diabetes mellitus, a metabolic disorder characterized by hyperglycemia. nih.gov One key therapeutic approach is the inhibition of α-amylase and α-glucosidase, enzymes that delay glucose absorption. jst.go.jp Studies have shown that certain thiazole derivatives exhibit potent inhibitory effects on these enzymes. For instance, a series of 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole demonstrated significant antihyperglycemic potency, with some compounds showing better inhibition of α-amylase and α-glucosidase than the standard drug acarbose. researchgate.net The thiazole scaffold is considered a promising candidate for designing new and effective hypoglycemic agents. researchgate.net

The investigation of fused heterocyclic systems has led to the discovery of potent anticonvulsant agents. A study focused on 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones and their corresponding thiazole and oxazole (B20620) analogues revealed significant anticonvulsant activity against isoniazid-induced seizures in rodents. epa.gov The most active compound, a pyrrolo[2,1-b]thiazole analogue, demonstrated a median effective dose (ED50) of 24.3 mg/kg in mice and 15.9 mg/kg in rats, highlighting its potential for further development as an anticonvulsant drug. epa.gov Other research has also identified anticonvulsant properties in various thiazole-bearing 4-thiazolidinones and pyrazolo[1,5-a] nih.govjst.go.jpnih.govtriazine derivatives. medmedchem.commdpi.com

Helminthic infections remain a significant global health issue, and the development of new anthelmintic drugs is crucial. Thiazole derivatives have been synthesized and evaluated for this purpose. nih.gov In a study using the Indian adult earthworm (Pheretima posthuma), a series of 2-amino substituted 4-phenyl thiazole derivatives showed significant anthelmintic activity. Two compounds, in particular, were identified as highly potent when compared with the standard drug, Mebendazole. nih.gov The thiazole ring is present in some naturally occurring products and its derivatives are known to possess anthelmintic properties. semanticscholar.org

Certain thiazole derivatives have been shown to possess anti-hypertensive properties. A series of thiazole derivatives bearing a pyrazole moiety were synthesized and screened for their pharmacological effects. acs.org The results indicated that many of these compounds exhibit good anti-hypertensive α-blocking activity with low toxicity when compared to the reference drug Minoxidil. acs.org Another study on 1-(2-thiazolyl)-3, 5-disubstituted-2-pyrazolines also reported significant anti-hypertensive activity in several of the synthesized compounds. Preliminary studies on 2-aryl-5-hydrazino-1,3,4-thiadiazoles suggest their hypotensive action is due to a direct relaxant effect on vascular smooth muscle.

A series of (7-Alkoxycarbonyl-2, 3, 5, 6-tetrahydropyrrolo[2, 1-b]thiazol-3-ylidene)acetamide derivatives were specifically synthesized and evaluated for hepatoprotective activity. jst.go.jp These compounds were tested against galactosamine-induced and monoclonal antibody-induced acute liver injuries in rats. The most potent compound, N-methyl-(7-isopropoxy-carbonyl-6,6-dimethyl-2,3,5,6- tetrahydropyrrolo[2,1-b]thiazol-3-ylidene)acetamide, effectively suppressed hepatic injury. Other studies on different thiazole-based heterocycles have reported weak to moderate hepatoprotective activity against CCl4-induced hepatotoxicity. nih.gov

The thiazole scaffold has also been explored for applications in agriculture. In an effort to discover new herbicides, a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives were synthesized. nih.gov Pot experiments demonstrated that two of the compounds exhibited potent post-emergence herbicidal activity against broadleaf weeds, completely inhibiting the growth of Amaranthus retroflexus, Abutilon theophrasti, and Portulaca oleracea at a dosage of 75 g ha-1. nih.gov This identifies the benzothiazol-2-one scaffold as a promising lead for the development of novel herbicides. nih.gov

Many thiazole derivatives have been reported to possess significant antioxidant properties. Their potential has been evaluated using various spectrophotometric methods. For example, a series of thiazole-based derivatives were tested for their radical scavenging activity, with some compounds showing significant antioxidant effects at a concentration of 10 μM. The antioxidant capacity of phenolic thiazoles has also been investigated, with several compounds demonstrating potent ABTS˙+ radical scavenging properties, in some cases exceeding that of the standard antioxidant ascorbic acid.

Table 2: Summary of Other Biological Activities
ActivityCompound Class / DerivativeKey FindingReference
AntidiabeticPyrazole-Thiazole DerivativesBetter inhibition of α-amylase and α-glucosidase than acarbose. researchgate.net
AnticonvulsantTetrahydropyrrolo[2,1-b]thiazole AnalogueED50 of 24.3 mg/kg (mice) and 15.9 mg/kg (rats) against isoniazid-induced seizures. epa.gov
Anthelmintic2-amino 4-phenyl Thiazole DerivativesPotent activity against Pheretima posthuma, comparable to Mebendazole. nih.gov
Anti-hypertensiveThiazole-Pyrazole DerivativesGood α-blocking activity with low toxicity compared to Minoxidil. acs.org
HepatoprotectiveTetrahydropyrrolo[2,1-b]thiazol-3-ylidene)acetamide DerivativeSuppressed galactosamine-induced hepatic injury.
Herbicidal3-(2-pyridinyl)-benzothiazol-2-one DerivativesComplete inhibition of broadleaf weeds at 75 g ha-1. nih.gov
AntioxidantPhenolic Thiazole DerivativesPotent ABTS˙+ radical scavenging activity, some lower than ascorbic acid IC50.

Future Directions and Research Perspectives for 2 Methylpyrrolo 2,1 B Thiazole Research

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing the 2-Methylpyrrolo[2,1-b]thiazole core. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents or produce significant waste. The principles of green chemistry are becoming increasingly important in chemical synthesis, and applying these to this compound is a critical future step.

Key areas for development include:

One-Pot Syntheses: Designing multi-component reactions (MCRs) where starting materials are combined in a single vessel to form the final product in a streamlined process. This can reduce solvent usage and purification steps. An example of a potential one-pot reaction is the Groebke–Blackburn–Bienaymé reaction, which has been used for other imidazo[2,1-b]thiazoles.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

Catalyst-Free Reactions: Exploring reactions that can proceed efficiently without the need for, often expensive and toxic, metal catalysts would represent a significant advance in sustainability.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Approach Potential Advantages Research Focus
One-Pot Reactions Reduced waste, time, and resource efficiency. Identification of suitable starting materials and reaction conditions.
Microwave-Assisted Synthesis Faster reaction times, higher yields, and cleaner reactions. Optimization of microwave parameters for scalability.

| Catalyst-Free Methods | Lower cost, reduced toxicity, and simpler purification. | Exploration of novel reaction pathways under thermal or solvent-free conditions. |

Advanced Mechanistic Investigations of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing protocols and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas for investigation include:

Spectroscopic Analysis: Utilizing techniques like in-situ NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.

Rational Design of Derivatives for Enhanced Efficacy and Selectivity

The this compound scaffold serves as a promising starting point for the development of new therapeutic agents. By strategically modifying its structure, it is possible to enhance its biological activity and selectivity for specific targets.

Future design strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic variations at different positions of the pyrrolo[2,1-b]thiazole ring and evaluating their biological activity to identify key structural features for potency and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles while retaining or enhancing biological activity.

Fragment-Based Drug Design: Using small molecular fragments that are known to bind to a biological target and then linking them to the this compound core to create novel, high-affinity ligands.

Exploration of New Biological Targets and Therapeutic Areas

While related compounds have shown promise in certain therapeutic areas, the full biological potential of this compound derivatives remains largely untapped. Future research should aim to screen these compounds against a wide range of biological targets to identify new therapeutic applications.

Potential therapeutic areas for exploration include:

Oncology: Derivatives of related benzo[d]pyrrolo[2,1-b]thiazole have been identified as inhibitors of centromere-associated protein E (CENP-E), a target for anticancer drug development. nih.gov Investigating this compound derivatives for similar or other anticancer activities is a promising avenue.

Inflammatory Diseases: Imidazo[2,1-b]thiazole (B1210989) derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov This suggests that this compound could be a scaffold for new anti-inflammatory agents.

Infectious Diseases: The thiazole (B1198619) ring is a component of many antimicrobial agents. mdpi.com Screening this compound derivatives against various bacterial and fungal strains could lead to the discovery of new antibiotics.

Neurodegenerative Diseases: Given the diverse biological activities of thiazole-containing compounds, exploring the potential of this compound derivatives in the context of neurodegenerative disorders is a worthwhile endeavor.

Table 2: Potential Biological Targets for this compound Derivatives

Therapeutic Area Potential Target Rationale
Oncology CENP-E, Microtubules Related compounds show inhibitory activity. nih.gov
Inflammation COX-2 Structurally similar compounds are selective inhibitors. nih.gov
Infectious Diseases Bacterial and Fungal Enzymes The thiazole core is a known pharmacophore in antimicrobials. mdpi.com

| Neurodegeneration | Various CNS targets | Broad biological activity of the thiazole class of compounds. |

Predictive Design through Advanced Computational Chemistry

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For this compound, these methods can be used to predict the properties of new derivatives and guide their synthesis.

Future computational approaches include:

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of biological targets to predict their binding affinity and mode of interaction. This has been used for other imidazo[2,1-b]thiazole derivatives. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process.

Expansion into Niche Materials Science and Bio-sensing Applications

Beyond its potential in medicine, the unique electronic and photophysical properties of the pyrrolo[2,1-b]thiazole core could be exploited in materials science and for the development of novel biosensors.

Future research in these areas could focus on:

Organic Electronics: Thiazole-containing compounds have been investigated as semiconductors in organic thin-film transistors (OTFTs). nih.gov The electron-rich nature of the this compound system makes it a candidate for the development of new p-type organic semiconductors.

Fluorescent Dyes and Sensors: The thiazole ring is a component of fluorescent dyes like Thiazole Orange. mdpi.com Derivatives of this compound could be designed to act as fluorescent probes for the detection of specific ions or biomolecules. For example, benzo[d]imidazo[2,1-b]thiazole-based sensors have been developed for the detection of zinc ions. researchgate.net

Biosensors: By functionalizing the this compound core with specific recognition elements, it may be possible to create highly selective and sensitive biosensors for a variety of analytes.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-methylpyrrolo[2,1-b]thiazole and its derivatives?

  • Methodological Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) is highly efficient for synthesizing fused pyrrolo-thiazole systems. This method achieves yields of 90–96% with high regioselectivity, as demonstrated in the synthesis of imidazo[2,1-b]thiazole derivatives . Key steps include substrate activation via acylation and cyclization under mild conditions. Characterization via TLC (silica gel, UV detection) and melting point analysis (electrothermal apparatus) ensures purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For example, the InChI key (IMRGOMWUXHOYBT-UHFFFAOYSA-N) and SMILES notation (CC1C=CN2C=CSC=12) provide precise molecular descriptors for 7-methylpyrrolo[2,1-b]thiazole, aiding in computational modeling . Infrared (IR) spectroscopy can confirm functional groups like C-S and C-N bonds in the thiazole ring .

Q. What pharmacological activities are commonly associated with pyrrolo[2,1-b]thiazole derivatives?

  • Methodological Answer : These derivatives exhibit broad bioactivity, including antitumor, antitubercular, and anti-inflammatory effects. For instance, imidazo[2,1-b]thiazole analogs have been screened against non-tuberculous mycobacteria (NTMs) using microbroth dilution assays, with MIC values reported in Table 3 of . Anti-inflammatory activity is evaluated via LPS-induced cytokine (NO, IL-6, TNF-α) suppression in RAW264.7 cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound derivatives?

  • Methodological Answer : SAR studies focus on substituent effects at the 2-methyl and fused-ring positions. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the thiazole ring enhances antitumor activity by modulating electron density and binding affinity. Docking studies (e.g., with Autodock Vina) reveal interactions with targets like succinate dehydrogenase or TNF-α receptors . Quantitative SAR (QSAR) models using Hammett constants or logP values further guide optimization .

Q. What experimental strategies resolve contradictions in reported biological data for pyrrolo[2,1-b]thiazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying MIC values against NTMs) may arise from differences in assay conditions (e.g., broth media, inoculum size). Standardized protocols, such as CLSI guidelines for antimicrobial testing, improve reproducibility . Meta-analyses of published data, accounting for variables like solvent polarity in cytotoxicity assays (e.g., DMSO concentration ≤1%), also mitigate contradictions .

Q. How can multi-step synthetic routes for this compound derivatives be optimized for scalability?

  • Methodological Answer : Continuous flow chemistry enhances scalability. For example, automated systems control reaction parameters (temperature, pressure) during cycloadditions or acylation steps, reducing side reactions. A case study using [4+2] cycloaddition of pyrazolylmethylene derivatives with N-arylmaleimides achieved 85% yield in a flow reactor . Green chemistry metrics (e.g., E-factor <5) should be prioritized to minimize waste .

Q. What in silico methods predict the pharmacokinetic properties of this compound-based drug candidates?

  • Methodological Answer : Tools like SwissADME or pkCSM predict absorption, distribution, metabolism, and excretion (ADME). For example, the polar surface area (PSA) of 7-methylpyrrolo[2,1-b]thiazole (25.3 Ų) suggests moderate blood-brain barrier permeability, while CYP450 isoform data (e.g., CYP3A4 inhibition) guide metabolic stability assessments . Molecular dynamics simulations (e.g., GROMACS) further validate target binding over time .

Q. How do researchers evaluate the mechanism of action for pyrrolo[2,1-b]thiazole derivatives in anticancer assays?

  • Methodological Answer : Mechanistic studies include flow cytometry (apoptosis via Annexin V/PI staining), Western blotting (e.g., Bax/Bcl-2 ratio), and ROS detection probes (e.g., DCFH-DA). For example, 2,6-disubstituted imidazo[2,1-b]thiazoles induce G2/M cell cycle arrest in HeLa cells, confirmed by cyclin B1 downregulation . Transcriptomic profiling (RNA-seq) identifies pathways like p53 signaling for deeper mechanistic insights .

Methodological Notes

  • Synthetic Protocols : Prioritize solvent-free or green conditions (e.g., Eaton’s reagent) for eco-friendly synthesis .
  • Analytical Validation : Cross-validate purity via HPLC (≥95%) and elemental analysis (≤0.4% deviation) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.